molecular formula C17H16F2N2O3S B2790779 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955255-78-4

4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2790779
CAS RN: 955255-78-4
M. Wt: 366.38
InChI Key: KUEXXKAVLRMWKB-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have an effect on glucose metabolism, which may make it useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is its wide range of biological activities, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide. One possible direction is the development of new drugs based on this compound that can be used in the treatment of various diseases. Another possible direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Finally, further research is needed to determine the optimal conditions for the use of this compound in lab experiments, in order to maximize its potential benefits while minimizing its limitations.

Synthesis Methods

The synthesis of 4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-fluorobenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a reducing agent. The resulting product is then treated with sulfonamide to yield this compound.

Scientific Research Applications

4-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-1-5-15(6-2-13)21-11-12(9-17(21)22)10-20-25(23,24)16-7-3-14(19)4-8-16/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEXXKAVLRMWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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